H-Glu-Glu-Glu-OH
Description
Contextualization of Glutamic Acid-Rich Oligopeptides in Biochemical Research
Glutamic acid-rich oligopeptides are short chains of amino acids that feature a high proportion of glutamic acid residues. These molecules are of considerable interest in biochemical research due to their diverse roles in biological systems. For instance, they are known to contribute to the savory or "umami" taste of certain foods, particularly in aged meat products. researchgate.net Furthermore, oligopeptides containing glutamic acid have been identified for their capacity to bind with essential minerals like calcium, a property attributed to the carboxyl groups of the glutamic acid residues. cambridge.org This interaction is crucial in various physiological processes. The study of these oligopeptides also extends to their involvement in the structure and function of larger proteins. For example, side-chain oligoglutamylation, the addition of a chain of glutamate (B1630785) units to a protein, is a key post-translational modification that regulates the function of proteins like tubulin, which is vital for cellular processes such as mitosis. researchgate.netnih.gov
Significance of Oligoglutamic Acid Sequences in Peptide Science
In peptide science, the sequence of amino acids is paramount as it dictates the structure and, consequently, the function of the peptide. ebsco.com Oligoglutamic acid sequences, due to the presence of multiple carboxylic acid groups, impart a significant negative charge to the peptide under physiological pH. This characteristic heavily influences their interactions with other molecules. Research has shown that the length of the oligoglutamate chain can modulate the binding affinity and catalytic efficiency of enzymes. frontiersin.org For example, in the case of cofactor F420-dependent oxidoreductases, a longer oligoglutamate tail leads to higher-affinity interactions between the enzyme and its cofactor. frontiersin.org Moreover, the specific arrangement of glutamic acid residues can influence the peptide's conformation and its ability to interact with ions, which is a key area of investigation in understanding biomineralization processes. researchgate.net The synthesis of peptides with defined oligoglutamic acid sequences is a critical tool for researchers to probe these structure-function relationships in detail. researchgate.netnih.gov
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O10/c16-7(1-4-10(19)20)13(25)17-8(2-5-11(21)22)14(26)18-9(15(27)28)3-6-12(23)24/h7-9H,1-6,16H2,(H,17,25)(H,18,26)(H,19,20)(H,21,22)(H,23,24)(H,27,28)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZMZDDKFCSKOT-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949110 | |
| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26247-79-0 | |
| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Biology Approaches for H Glu Glu Glu Oh
Solid-Phase Peptide Synthesis Strategies for Oligoglutamic Acid Derivatives
Solid-phase peptide synthesis (SPPS) is the cornerstone for producing peptides like H-Glu-Glu-Glu-OH. This method involves assembling the peptide chain on a solid polymer support, which simplifies the purification process by allowing for the easy removal of excess reagents and by-products through washing and filtration. proteogenix.sciencenih.gov
Orthogonal Protecting Group Chemistries in this compound Synthesis
A critical aspect of SPPS is the use of protecting groups to prevent unwanted side reactions at the reactive side chains of amino acids. peptide.com For the synthesis of this compound, an orthogonal protection strategy is essential. This strategy allows for the selective removal of one type of protecting group while others remain intact, providing precise control over the peptide assembly. iris-biotech.deorganic-chemistry.org
The most common orthogonal pair in SPPS is the Fmoc/tBu system. iris-biotech.de The Nα-amino group of the incoming glutamic acid is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain carboxyl group is protected by the acid-labile tert-butyl (tBu) group. iris-biotech.de The Fmoc group is removed at each cycle of amino acid addition using a base, typically piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). proteogenix.science In contrast, the tBu group remains stable under these conditions and is only removed at the final cleavage step using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de
Another important protecting group strategy involves the use of the allyl group. For instance, the main chain glutamic acid can be introduced with a selectively cleavable allyl side-chain protection. nih.gov This allows for selective deprotection and subsequent modification or elongation of the side chain on the resin. nih.gov Azide-based protecting groups also offer an orthogonal approach, as they are stable to both piperidine and TFA but can be selectively reduced to amines using thiols or phosphines.
Table 1: Common Orthogonal Protecting Groups in this compound Synthesis
| Protecting Group | Protected Functional Group | Deprotection Conditions | Orthogonality |
| Fmoc (Fluorenylmethoxycarbonyl) | α-Amino group | 20% Piperidine in DMF proteogenix.science | Base-labile |
| Boc (tert-Butoxycarbonyl) | α-Amino group | 20-50% TFA in DCM proteogenix.science | Acid-labile |
| tBu (tert-Butyl) | Side-chain carboxyl group (Glu) | 95% Trifluoroacetic acid (TFA) iris-biotech.de | Acid-labile |
| Allyl | Side-chain carboxyl group (Glu) | Pd(PPh₃)₄ and a scavenger (e.g., 1,3-dimethylbarbituric acid) nih.govnih.gov | Palladium-catalyzed cleavage |
| Azide | Side-chain amino functionality | Reduction with thiols or phosphines | Reductive cleavage |
| Dmab (4-((1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)amino)benzyl) | Side-chain carboxyl group (Glu) | 2% Hydrazine in DMF | Hydrazine-labile |
This table is interactive. Click on the headers to sort the data.
Optimized Coupling Reagents and Reaction Conditions for Glutamic Acid Residues
The formation of the peptide bond between glutamic acid residues requires the activation of the carboxylic acid group of the incoming amino acid. This is achieved using coupling reagents, which facilitate the reaction and minimize side reactions like racemization. proteogenix.sciencebachem.com
Common coupling reagents are based on phosphonium (B103445) or aminium/uronium salts. proteogenix.sciencesigmaaldrich.com Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) generate reactive OBt esters and have been widely used. sigmaaldrich.compeptide.com For more challenging couplings, including those involving sterically hindered amino acids, more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are employed. sigmaaldrich.com These generate more reactive OAt esters. sigmaaldrich.com
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are also used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.com The choice of solvent is also crucial, with N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) being the most common. proteogenix.science
Table 2: Selected Coupling Reagents for Glutamic Acid Residues
| Reagent Class | Example Reagent | Key Features |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU | Widely used, efficient, generate OBt or O-6-ClBt esters. sigmaaldrich.compeptide.com |
| Aminium/Uronium Salts | HATU, PyAOP | Highly efficient for difficult couplings, generate more reactive OAt esters. sigmaaldrich.com |
| Phosphonium Salts | PyBOP, PyBrOP | Efficient coupling, byproducts are less hazardous than BOP. peptide.com |
| Carbodiimides | DCC, DIC | Commonly used, often with additives like HOBt to minimize racemization. peptide.com |
| Immonium/Uronium Salts | COMU | High coupling efficiency comparable to HATU, with improved safety profile. bachem.com |
This table is interactive. Click on the headers to sort the data.
Cleavage and Deprotection Protocols for Oligoglutamic Acid Peptides
The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. For oligoglutamic acid peptides synthesized using the Fmoc/tBu strategy, this is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). proteogenix.scienceiris-biotech.de
The cleavage cocktail often includes scavengers to trap the highly reactive cationic species generated from the protecting groups, which can otherwise lead to unwanted modifications of the peptide. proteogenix.science Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole. nih.gov A widely used non-malodorous mixture is TFA/TIS/water (95:2.5:2.5). For peptides containing sensitive residues, more complex and potent scavenger cocktails may be necessary.
Following cleavage, the peptide is typically precipitated from the TFA solution using a cold organic solvent such as diethyl ether, and then isolated by filtration or centrifugation. nih.gov Further purification is usually performed using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov
Solution-Phase Synthetic Routes for this compound and Analogues
While SPPS is dominant, solution-phase synthesis remains a viable method for producing this compound and its analogues, particularly for large-scale production. colab.wsrsc.org In this approach, the peptide is synthesized step-by-step in a homogenous solution, with purification of the intermediate peptide at each stage.
One reported solution-phase synthesis of N-(4-aminobenzoyl)-γ-oligo(L-glutamic acid)s, which includes the triglutamic acid derivative, utilized Nα-Boc and α-benzyl ester (Bzl) protections. colab.wsresearchgate.net The coupling steps were activated using isobutyl-chlorocarbonate. colab.wsresearchgate.net The elaboration of the oligoglutamate chain was achieved by the stepwise coupling of glutamic acid dibenzyl ester with N-(t-butoxycarbonyl)-L-glutamic acid α-benzyl ester. colab.wsresearchgate.net The Boc group was selectively removed at each step using HCl in dioxane. colab.wsresearchgate.net The final deprotection of the benzyl (B1604629) groups was accomplished by catalytic hydrogenolysis. colab.ws
Another approach involves the use of N-phthaloyl-L-glutamic acid anhydride (B1165640) for the synthesis of oligo-γ-glutamyl derivatives, followed by purification via ion-exchange column chromatography. nih.gov
Advanced Synthetic Techniques for this compound Production
To improve the efficiency, speed, and automation of peptide synthesis, advanced techniques are being developed.
Flow Chemistry Approaches in Peptide Synthesis
Key benefits of flow chemistry for peptide synthesis include:
Rapid Synthesis: By using heated solvents and reagents delivered at high flow rates, the time for each amino acid incorporation cycle can be significantly reduced. nih.gov
Improved Efficiency: The continuous flow of fresh reagents ensures a high concentration at the reaction site, driving the coupling reaction to completion and potentially reducing the required excess of amino acids. uzh.chgoogle.com
Real-time Monitoring: Integration of in-line analytical techniques, such as UV detectors, allows for continuous monitoring of the synthesis process. nih.gov
Flow-based methods have been successfully applied to the synthesis of various peptides and even small proteins, demonstrating the potential for high-purity products. nih.gov The application of flow chemistry to the synthesis of oligoglutamic acids like this compound could offer a more efficient and scalable production route.
Microwave-Assisted Peptide Synthesis Methodologies
Microwave-assisted peptide synthesis (MW-SPPS) has emerged as a highly efficient method for accelerating the solid-phase synthesis of peptides, including oligopeptides like this compound. creative-peptides.comluxembourg-bio.com This technology utilizes microwave energy to heat the reaction mixture directly and uniformly, which significantly speeds up both the coupling and deprotection steps in the synthetic cycle. creative-peptides.comgoogle.com The rapid heating allows for faster reaction times, often reducing coupling reactions from hours to just a few minutes, and deprotection steps to as little as three minutes. nih.gov
The core principle of MW-SPPS involves the interaction of microwave radiation with polar molecules in the reaction medium, causing rapid and controlled heating. creative-peptides.comluxembourg-bio.com This targeted heating not only accelerates the rate of chemical reactions but also helps to prevent side reactions and aggregation of the growing peptide chain, which can be a challenge in traditional SPPS, particularly for sequences prone to forming secondary structures. formulationbio.comsemanticscholar.org The result is often a crude peptide of higher purity and in greater yield compared to conventional methods. formulationbio.com
For the synthesis of this compound, a standard Fmoc/tBu strategy is typically employed. The synthesis would utilize Fmoc-Glu(OtBu)-OH as the building block, where the side-chain carboxyl group of glutamic acid is protected by a tert-butyl (tBu) group to prevent side reactions. luxembourg-bio.comnih.gov Microwave energy is applied during both the removal of the N-terminal Fmoc protecting group and the subsequent coupling of the next Fmoc-protected amino acid. nih.gov Studies have shown that microwave irradiation enhances the efficiency of amide bond formation and can be used to synthesize complex peptides, including those containing glutamic acid residues. formulationbio.comnih.gov Optimized protocols for microwave-assisted synthesis can minimize racemization, a potential side reaction, especially for sensitive amino acids. nih.govnih.gov
Modern automated microwave peptide synthesizers offer precise temperature control, flexible reagent delivery, and operate in an inert atmosphere to ensure high-quality synthesis. nanbiosis.es These systems can significantly reduce the consumption of solvents and reagents, making the process more environmentally friendly. creative-peptides.comcem.com
Table 1: Comparison of Conventional and Microwave-Assisted SPPS
| Parameter | Conventional SPPS (Room Temperature) | Microwave-Assisted SPPS (Elevated Temperature) |
| Reaction Time | Deprotection: 15-30 min; Coupling: 1-2 hours | Deprotection: ~3 min; Coupling: ~5 min nih.gov |
| Temperature | Ambient | Controlled, often elevated (e.g., 60-80°C) luxembourg-bio.comnih.gov |
| Efficiency | Prone to incomplete reactions and aggregation semanticscholar.org | Higher reaction conversion rates, improved yields formulationbio.com |
| Crude Purity | Variable, often lower due to side products semanticscholar.org | Generally higher creative-peptides.comluxembourg-bio.com |
| Waste Generation | High due to extensive washing steps | Reduced, especially with wash-free technologies creative-peptides.comcem.com |
Purification and Analytical Validation Methodologies for Synthetic this compound
Following synthesis, the crude this compound peptide contains the target molecule along with various impurities. These impurities may include deletion sequences (e.g., H-Glu-Glu-OH), truncated peptides, and by-products from the cleavage of protecting groups. bachem.com Therefore, a multi-step process involving purification and subsequent analytical validation is essential to isolate the desired triglutamate peptide and confirm its identity and purity to a high degree. phenomenex.com
Chromatographic Techniques for Oligopeptide Purification
Chromatography is the cornerstone of peptide purification, with several techniques being applicable to an acidic oligopeptide like this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for purifying synthetic peptides. bachem.comlcms.czgilson.com This technique separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column containing a non-polar stationary phase, most commonly silica (B1680970) modified with C18 alkyl chains. bachem.comnih.gov Elution is achieved using a gradient of a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA). lcms.cznih.gov The TFA protonates the carboxyl groups of the peptide, reducing secondary interactions and improving peak shape. lcms.cz More hydrophobic impurities are retained longer on the column, allowing for the separation of this compound from these contaminants. gilson.com Fractions are collected and analyzed to pool those containing the pure product. bachem.com
Ion-Exchange Chromatography (IEX) is particularly well-suited for purifying charged peptides. gilson.com Since this compound has three free carboxylic acid groups, it is negatively charged at neutral or basic pH. Anion-exchange chromatography (AIEX) can be used, where the stationary phase has positively charged functional groups that bind the negatively charged peptide. bio-works.com Elution is typically performed by increasing the salt concentration or changing the pH of the mobile phase to disrupt the ionic interactions. gilson.com IEX can be a powerful initial purification step to remove impurities with different charge characteristics before a final "polishing" step with RP-HPLC. bio-works.com The combination of IEX and RP-HPLC, which separate based on orthogonal properties (charge vs. hydrophobicity), is a robust strategy for achieving high purity. bio-works.comresearchgate.net
Table 2: Chromatographic Methods for this compound Purification
| Technique | Principle of Separation | Stationary Phase Example | Mobile Phase Example | Application for this compound |
| RP-HPLC | Hydrophobicity | C18-silica bachem.comnih.gov | Water/Acetonitrile gradient with 0.1% TFA lcms.cz | Standard method for high-resolution purification. Separates based on hydrophobicity. |
| Ion-Exchange (AIEX) | Net Charge | DEAE (Diethylaminoethyl) functionalized resin researchgate.net | Phosphate or bicarbonate buffer with a salt gradient (e.g., NaCl) researchgate.netgoogle.com | Effective for separating based on the high negative charge of the triglutamate. |
Spectroscopic and Analytical Validation of Peptide Identity
Once purified, the identity and purity of this compound must be rigorously confirmed using a combination of spectroscopic and analytical methods.
Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization mass spectrometry (ESI-MS) is commonly employed to generate protonated molecular ions [M+H]+ of the peptide, whose mass-to-charge ratio (m/z) is measured. researchgate.net For this compound (Molecular Formula: C₁₅H₂₃N₃O₁₀), the expected monoisotopic mass is approximately 405.13 Da. The observation of a signal corresponding to this mass provides strong evidence of the peptide's identity. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide. The parent ion is fragmented, and the resulting daughter ions (e.g., b- and y-ions) are analyzed. The fragmentation pattern for a tripeptide with α-linkages, like this compound, is characterized by specific losses that can confirm the sequence of glutamic acid residues. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the covalent structure and conformation of the peptide in solution. mdpi.comuzh.ch One-dimensional (1D) ¹H NMR spectra can show the presence of characteristic proton signals for the amino acid residues. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign protons within each glutamic acid residue by identifying spin-spin couplings. uzh.chresearchgate.net The Nuclear Overhauser Effect (NOE), measured in NOESY or ROESY experiments, provides information about protons that are close in space, which helps to define the peptide's three-dimensional structure. nih.govresearchgate.net ¹³C NMR can also be used to confirm the carbon backbone and side-chain structures. molaid.com
Analytical HPLC is used to assess the final purity of the peptide sample. A small amount of the purified product is injected into an analytical HPLC system, typically using a method similar to the preparative purification. nih.gov The chromatogram should ideally show a single, sharp peak corresponding to the target peptide. The purity is calculated by integrating the area of this peak and expressing it as a percentage of the total area of all peaks detected, which should be above 95% or higher for most research applications. bachem.comnih.gov
Table 3: Analytical Validation Techniques for this compound
| Technique | Information Obtained | Key Parameters/Observations |
| Mass Spectrometry (ESI-MS) | Molecular Weight Confirmation | Detection of [M+H]⁺ ion at m/z ≈ 406.14. |
| Tandem MS (MS/MS) | Amino Acid Sequence | Fragmentation pattern consistent with Glu-Glu-Glu sequence. researchgate.net |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Covalent and 3D Structure | Chemical shifts, scalar couplings (³JNHα), and NOEs characteristic of triglutamate. mdpi.comresearchgate.net |
| Analytical RP-HPLC | Purity Assessment | Single major peak with >95% purity by UV detection (e.g., at 214 nm). nih.govresearchgate.net |
Advanced Structural Elucidation and Computational Modeling of H Glu Glu Glu Oh
Conformational Analysis of Oligoglutamic Acid Peptides
The flexibility of the peptide backbone and the charged side chains of glutamic acid residues give rise to a complex conformational landscape for H-Glu-Glu-Glu-OH. Understanding these conformations is crucial for elucidating its biological function.
Experimental Spectroscopic Characterization of Peptide Conformations
Experimental techniques provide valuable insights into the secondary structure of oligoglutamic acid peptides. Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy are powerful methods for characterizing peptide conformations in solution. mdpi.com For instance, the CD spectra of oligoglutamic acid-based peptide crosslinkers have been used to demonstrate a pH-induced transition from a helical conformation at pH 5.5 to an extended coil conformation at pH 7.4. nih.gov This transition is reversible, with the peptide chains folding back into a helical structure when the pH is returned to 5.5. nih.gov
Vibrational spectroscopy, particularly Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, offers detailed structural information about gas-phase peptide ions. mdpi.com By combining IRMPD with mass spectrometry, researchers can probe the conformations of charged amino acids and their complexes. mdpi.com For example, studies on protonated dipeptides containing glutamic acid have used fragmentation patterns to differentiate between α- and γ-linkages. researchgate.net Protonated α-linked H-Glu-Xxx-OH dipeptides characteristically eliminate water, while γ-linked peptides show a loss of ammonia. researchgate.net
Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy can provide information about the conformation of peptide backbones on surfaces. rsc.org In a study of thiol-terminated oligo(glutamic acid) peptides (Glu5) on a gold surface, NEXAFS was used to probe the amide bonds. rsc.org The results, combined with other techniques, suggested that the surface-bound peptides lacked significant orientational order, behaving similarly to random coils in solution. rsc.org However, upon complexation with calcium ions, a more ordered β-sheet-like structure was adopted. rsc.org
Table 1: Spectroscopic Techniques for Peptide Conformation Analysis
| Spectroscopic Technique | Information Provided | Example Application for Oligoglutamic Acids |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil) in solution. | Demonstrating pH-induced helix-coil transitions in oligoglutamic acid-based crosslinkers. nih.gov |
| Fourier Transform Infrared (FTIR) Spectroscopy | Secondary structure through analysis of amide I and II bands. mdpi.com | Differentiating between α-helical and β-sheet conformations in polyglutamic acid derivatives. researchgate.net |
| Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy | Gas-phase conformation of charged peptides through vibrational signatures. mdpi.com | Characterizing fragmentation patterns of protonated glutamic acid-containing dipeptides. researchgate.net |
| Near-Edge X-ray Absorption Fine Structure (NEXAFS) | Orientation and conformation of peptides on surfaces. rsc.org | Probing the backbone conformation of oligo(glutamic acid) self-assembled monolayers. rsc.org |
Theoretical Approaches to Conformational Landscape Exploration
Computational methods are indispensable for exploring the vast conformational space of peptides. nih.gov Techniques like the conformer-rotamer ensemble sampling tool (CREST) are used to generate a wide range of possible conformations. mdpi.com These initial structures are then typically subjected to further geometry optimization and energy calculations using quantum chemical methods, such as Density Functional Theory (DFT). acs.org
A common strategy involves a multi-tiered approach. mdpi.com First, a broad conformational search is performed using a computationally efficient method. nih.gov The resulting low-energy structures are then refined using more accurate, but computationally intensive, levels of theory. nih.govacs.org This allows for the identification of the most stable conformers and the energy barriers between them. nih.gov For example, a conformational analysis of a linear heptapeptide (B1575542) involved determining the minimum energy states of individual amino acids and then systematically building up the peptide, minimizing the energy at each step.
Molecular Dynamics Simulations of this compound and Its Interactions
Molecular dynamics (MD) simulations provide a dynamic view of peptide behavior, allowing researchers to observe conformational changes and interactions with other molecules over time.
Simulating Peptide-Protein Binding Dynamics
MD simulations are a powerful tool for understanding how peptides like this compound interact with proteins. nih.govmdpi.com These simulations can reveal the specific amino acid residues involved in binding, the types of interactions (e.g., hydrogen bonds, electrostatic interactions), and the conformational changes that occur upon binding. mdpi.comnih.gov For instance, MD simulations have been used to show that the protonation state of a ligand can significantly affect its hydrogen-bonding profile and binding stability to an enzyme. nih.gov
Protocols combining global docking with enhanced sampling techniques like Gaussian accelerated molecular dynamics (GaMD) have shown promise in predicting peptide-protein binding conformations. nih.gov Docking provides initial binding poses, which are then refined through GaMD simulations to yield more accurate complex structures and insights into the binding mechanism. nih.gov Such simulations can be particularly useful for understanding the binding of peptides to proteins with flexible regions. nih.gov
Investigating Solvent Effects on Peptide Structure
The surrounding solvent has a profound impact on peptide conformation. frontiersin.orgpnas.org MD simulations in explicit solvent can capture the influence of water molecules on the peptide's structure and dynamics. mdpi.com For example, simulations of the amyloid β-protein fragment Aβ21–30 in water have shown that electrostatic interactions between charged residues, such as glutamic acid, and their modulation by the solvent are crucial for the stability of its folded structure. pnas.org
Continuum solvent models offer a computationally less expensive alternative to explicit solvent simulations. nih.gov These models represent the solvent as a continuous medium with specific dielectric properties, allowing for the efficient sampling of peptide conformations. nih.gov Such models have been parameterized to successfully sample native-like structures of various peptides and mini-proteins. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic properties of molecules, which govern their structure and reactivity. aspbs.comrsdjournal.org Methods like Density Functional Theory (DFT) are widely used to calculate properties such as molecular orbital energies, charge distributions, and reaction enthalpies. acs.orgmdpi.com
For peptides, these calculations can be used to understand the nature of non-covalent interactions, such as hydrogen bonds and dispersion forces, which are critical for conformational stability. acs.org For example, dispersion-corrected DFT functionals have been shown to be important for accurately describing the structures of small peptides where dispersion interactions play a significant stabilizing role. acs.org Quantum chemical calculations can also be used to predict vibrational spectra, which can then be compared with experimental data to validate the calculated structures. ubc.ca Furthermore, these methods can be applied to study chemical reactions, such as the fragmentation of protonated peptides in the gas phase. acs.org
Density Functional Theory (DFT) Applications in Peptide Studies
Density Functional Theory (DFT) has become a powerful and widely used quantum mechanical method for studying peptides, offering a balance between computational cost and accuracy. rsc.orgmdpi.com It enables the precise calculation of electronic structures, which in turn allows for the prediction of various molecular properties. mdpi.com For a peptide like this compound, DFT can be applied to optimize its geometric structure, determining bond lengths, bond angles, and torsional angles with high accuracy. acs.org Such calculations have been successfully used to study peptides of varying lengths and properties. researchgate.net
DFT methods are crucial for understanding the reactivity of peptides. nih.gov By calculating descriptors such as molecular orbital energy levels (HOMO and LUMO), atomic charge distributions, and electron densities, researchers can identify reactive sites within the molecule. mdpi.com For instance, the Fukui functions, derived from DFT, can pinpoint specific atoms within the triglutamate structure that are susceptible to nucleophilic or electrophilic attack. nih.gov Furthermore, DFT is instrumental in vibrational analysis, where calculated vibrational frequencies can be compared with experimental data from IR and Raman spectroscopy to confirm structural predictions. rsc.org The application of DFT extends to predicting NMR chemical shifts, which is vital for the structural elucidation of peptides in solution. rsc.org
Different functionals and basis sets are employed in DFT calculations to suit the system under investigation. Hybrid density functionals like B3LYP are commonly used for studying reaction mechanisms and molecular spectroscopy in peptides. mdpi.com The accuracy of DFT calculations is highly dependent on the appropriate selection of these computational parameters. mdpi.com
Elucidating Molecular Interactions and Energetics
Intermolecular interactions govern how the peptide interacts with its environment, such as with solvent molecules or biological receptors. For oligoglutamates, interactions with ions like Ca²⁺ are also of interest. psi-k.net The energetics of these interactions, such as the binding energy of a hydrogen bond, can be computationally modeled. For example, DFT calculations on a p-cresol/ethylguanidine complex, a model for amino acid side-chain interactions, computed a strong binding energy of -71 kJ mol⁻¹. acs.org Studying the molecular interactions of L-glutamic acid in aqueous solutions helps in understanding its solvation behavior and mixing properties. researchgate.net The presence of strong intermolecular hydrogen bonding can significantly affect physical properties like melting point and solubility. libretexts.org
Below is a table summarizing the key molecular interactions relevant to this compound.
| Interaction Type | Description | Significance for this compound |
| Intramolecular Hydrogen Bonds | Hydrogen bonds formed between atoms within the same molecule (e.g., backbone amide to carbonyl oxygen, side chain to backbone). libretexts.org | Dictates the peptide's preferred conformation and secondary structure; influences molecular stability. |
| Intermolecular Hydrogen Bonds | Hydrogen bonds formed between the peptide and other molecules, such as water or other peptide molecules. libretexts.org | Governs solubility, aggregation behavior, and interactions with biological targets. |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups, such as the negatively charged carboxylate side chains. | Influences peptide folding, ion binding (e.g., with Ca²⁺), and interaction with charged surfaces or molecules. psi-k.netmdpi.com |
| Van der Waals Forces | Weak, short-range forces arising from temporary fluctuations in electron density. | Contribute to the overall stability of the folded structure and close packing of atoms. |
Structure-Activity Relationship (SAR) Studies for Oligoglutamic Acids
In another example involving a related structure, detailed SAR studies of N-acyl-γ-D-Glu-diaminopimelic acid derivatives, which are agonists for the Nod1 receptor, showed that replacing the glutamic acid component with glutaric acid or γ-aminobutyric acid led to a significant loss of activity. nih.gov This highlights the crucial role of the glutamic acid moiety for that specific biological function. These studies underscore the importance of the amino acid's unique structure, including its side chain, in defining the molecule's activity.
Systematic Residue Substitution and Analog Design for Functional Insights
A powerful method within SAR is the systematic substitution of amino acid residues to probe their contribution to the peptide's function. pepperprint.com This involves creating analogs of the parent peptide by replacing one or more residues with other amino acids and then measuring the effect on activity. A classic technique is alanine (B10760859) scanning, where residues are systematically replaced by alanine to identify critical binding or functional sites. pepperprint.com
For this compound, this approach could be used to understand the importance of each glutamic acid residue for a given activity. For instance, substituting one of the glutamic acids with aspartic acid (which has a shorter side chain) or glutamine (which has an amide instead of a carboxylic acid) could reveal the importance of side-chain length and charge. Studies on other peptides have shown that even subtle changes, like substituting arginine with lysine, can alter biological activity. mdpi.com In some cases, substituting an inactive peptide analog with a specific amino acid, such as tryptophan, can restore or even confer potent activity by enhancing membrane interaction. nih.gov
The following table illustrates a hypothetical substitution scan for this compound to probe a specific function, such as antifreeze activity. acs.org
| Position | Original Residue | Substitution Example | Rationale for Substitution | Potential Functional Insight |
| 1 | Glu | Asp | To test the importance of side-chain length. | Determine if a shorter acidic side chain maintains or reduces activity. |
| 2 | Glu | Gln | To test the importance of the carboxylate group's negative charge. | Clarify if the charge is essential or if a polar, uncharged group is sufficient. |
| 3 | Glu | Ala | To test the overall importance of the side chain at this position. | Reveal if the side chain is critical for the observed activity. |
| 1, 2, or 3 | L-Glu | D-Glu | To test the importance of stereochemistry. | Investigate if the specific 3D arrangement of the side chain is crucial for function. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling uses mathematical models to describe the relationship between the chemical structure of a series of compounds and their biological activity. uestc.edu.cn For peptides, this approach, often called pQSAR, characterizes the peptide structure using numerical descriptors derived from the amino acid sequence and correlates them with observed activity. frontiersin.org
A QSAR study on oligoglutamic acids like this compound would involve several key steps. First, a dataset of related oligoglutamate analogs with measured biological activities would be compiled. Next, structural descriptors for the peptides would be calculated. These can include physicochemical properties of the amino acids (like hydrophobicity, steric properties, and electronic properties), constitutional descriptors (e.g., molecular weight), and 3D descriptors. rsc.orgnih.gov Finally, a statistical or machine learning method is used to build a regression or classification model that links the descriptors to the activity. frontiersin.orgoup.com Common methods include Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forests (RF). uestc.edu.cnfrontiersin.org
Such models can predict the activity of new, untested peptide analogs and provide insights into the key structural features driving the activity. nih.govoup.com QSAR models have been successfully developed for various types of bioactive peptides, including antioxidant, antimicrobial, and antitumor peptides. nih.gov
The main components of a pQSAR modeling approach are summarized below.
| QSAR Component | Description | Example for Oligoglutamates |
| Dataset | A collection of structurally related peptides with experimentally measured activity. | A series of oligoglutamic acid analogs of varying lengths and substitutions with measured antifreeze activity. acs.org |
| Descriptors | Numerical values that characterize the physicochemical properties of the peptide structure. nih.gov | z-scales (z1, z2, z3), molecular weight, total charge, hydrophobicity index (GRAVY), number of hydrogen bond donors/acceptors. |
| Mathematical Model | An algorithm that finds a correlation between the descriptors and the activity. oup.com | Partial Least Squares (PLS), Support Vector Machine (SVM), Artificial Neural Networks (ANN). uestc.edu.cnfrontiersin.org |
| Validation | A process to assess the statistical significance and predictive power of the model, often using an external test set of compounds. frontiersin.org | Calculation of statistical metrics like the coefficient of determination (R²) and cross-validated R² (Q²). |
Research Applications and Bioengineering Utility of H Glu Glu Glu Oh and Oligoglutamic Acid Derivatives
Applications in Biomaterials Science and Engineering
The inherent biocompatibility and chemical functionality of oligoglutamic acids have positioned them as key components in the development of advanced biomaterials. Their polyanionic nature allows for interaction with divalent cations and biological surfaces, enabling their use in creating functional hydrogels, scaffolds, and surface coatings.
Fabrication of Peptide-Based Hydrogels and Scaffolds
Oligoglutamic acid and its high-molecular-weight counterpart, poly(γ-glutamic acid) (γ-PGA), are extensively used in fabricating hydrogels and scaffolds for tissue engineering. mdpi.commdpi.com These hydrogels are hydrophilic polymer networks capable of absorbing large amounts of water, making them suitable for applications such as wound dressings and drug delivery systems. mdpi.commdpi.com The abundance of free carboxyl groups in the polymer backbone contributes to the high water absorption capacity and provides sites for chemical crosslinking to enhance mechanical strength and control degradation time. mdpi.com
Composite hydrogels are often created to improve material properties. For instance, combining γ-PGA with polymers like collagen or chitosan (B1678972) results in scaffolds with enhanced biocompatibility and tailored structural features for specific applications like renal or cartilage tissue engineering. rsc.orgejbiotechnology.info Injectable hydrogels made from a collagen/γ-PGA mixture have been developed to serve as scaffolds for delivering mesenchymal stem cells and therapeutic agents to injured sites. rsc.org Similarly, bionic fibrous scaffolds based on poly(γ-glutamic acid) have been created using electrospinning techniques for wound therapy, demonstrating the versatility of these oligopeptides in creating complex, functional biomaterials. nih.gov
Table 1: Examples of Polyglutamic Acid-Based Hydrogels and Scaffolds
| Hydrogel/Scaffold System | Composition | Key Features | Investigated Application |
|---|---|---|---|
| PGA-PL Hydrogel | Poly(γ-glutamic acid) and ε-Polylysine | High mechanical strength, adjustable degradation, good biocompatibility. mdpi.com | Wound healing, drug delivery, tissue engineering. mdpi.com |
| Collagen/γ-PGA Hydrogel | Collagen and Poly(γ-glutamic acid) | Injectable, new porous structure, increased elastic and viscous moduli. rsc.org | Scaffold for stem cell and drug delivery in renal dysfunction. rsc.org |
| Chitosan/γ-PGA Scaffold | Chitosan and Poly(γ-glutamic acid) | Modified with albumin, elastin, and poly-l-lysine to enhance bioactivity. ejbiotechnology.info | Cartilage tissue engineering. ejbiotechnology.info |
Surface Modification and Biomineralization Control
Oligoglutamic acid sequences are potent modulators of mineralization processes, a critical aspect of bone tissue engineering and the study of biomineralization. biyoklinikder.org Proteins rich in acidic amino acids like glutamic acid are known to attract positive calcium ions (Ca²⁺) and influence the growth of calcium-based crystals. researchgate.netacs.org
Research has demonstrated that modifying scaffold surfaces with peptides containing glutamic acid can effectively promote the nucleation and crystallization of hydroxyapatite (B223615), the primary mineral component of bone. biyoklinikder.org The length of the oligoglutamate sequence plays a crucial role; one study found that peptides with two glutamic acid residues showed a more significant positive effect on mesenchymal stem cell proliferation and mineralization than those with more residues. biyoklinikder.org In another application, an oligoglutamate tag of eight residues (E8) was genetically fused to Bone Morphogenic Protein 2 (BMP2). plos.org This rBMP2-E8 protein showed significantly enhanced binding to hydroxyapatite materials, which is expected to prolong the protein's osteoinductive activity at a graft site while reducing off-target effects. plos.org These peptides can also influence the specific crystalline form of minerals, such as templating the formation of vaterite, a polymorph of calcium carbonate. researchgate.net
Table 2: Influence of Oligoglutamate Sequences on Mineralization
| Oligoglutamate Moiety | Mineral System | Observed Effect |
|---|---|---|
| Oligoglutamate Peptides (varying lengths) | Calcium Phosphate (Hydroxyapatite) | Peptides templated on surfaces promote nucleation and crystallization of hydroxyapatite. biyoklinikder.org |
| Oligoglutamate Tag (E8) | Hydroxyapatite (HA) | Enhanced the binding of recombinant Bone Morphogenic Protein 2 (rBMP2) to HA surfaces. plos.org |
| Glutamate (B1630785) Oligomers (pentamers and decamers) | Calcium Carbonate (CaCO₃) | Induced the formation of specific calcium carbonate polymorphs (vaterite). researchgate.net |
Role as Building Blocks in Peptide and Protein Engineering
The anionic and polar nature of oligoglutamic acid makes it a valuable building block in the synthesis and modification of peptides and proteins. It can be incorporated as a fusion tag or a temporary linker to confer desirable properties such as improved solubility or to aid in the complex process of chemical protein synthesis.
Enhancing Solubility and Stability of Recombinant Peptides/Proteins
A common challenge in producing recombinant proteins, particularly in hosts like E. coli, is poor solubility, which leads to the formation of inactive inclusion bodies. nih.govnih.gov Fusion tags composed of charged amino acids are a widely used strategy to overcome this issue. mdpi.com Polyanionic tags, such as those made of repeating glutamic acid residues, have proven effective at enhancing the solubility and yield of recombinant proteins. nih.govnih.gov
Table 3: Effect of an E12-Tag on TAT-Cre Recombinase Production in E. coli
| Protein Construct | Soluble Protein (mg/ml) | Insoluble Protein (mg/ml) | Total Soluble Protein Yield (mg/l) |
|---|---|---|---|
| TAT-Cre (No Tag) | 82.8 ± 1.6 | 19.4 ± 1.6 | ~4.9 |
| E12-TAT-Cre | 92.8 ± 0.3 | 7.2 ± 0.5 | ~7.9 |
Data adapted from a study on improving TAT-Cre solubility. nih.gov
Temporary Linkers and Tags in Chemical Protein Synthesis
The total chemical synthesis of proteins via methods like native chemical ligation (NCL) is a powerful tool, but it is often hampered by the poor solubility of intermediate peptide segments. rsc.org To address this, temporary, or "traceless," linkers can be attached to the peptide to improve its handling during synthesis.
A strategy has been developed that uses a solubilizing linker temporarily attached to the side chain of a glutamic acid residue. rsc.org A specific building block, Fmoc-Glu(AlHx)-OH, can be incorporated into a peptide sequence using standard solid-phase synthesis. rsc.org This modified glutamic acid is stable throughout the synthesis and ligation steps and can be cleanly removed at the end of the process under mild conditions, yielding the native protein. rsc.org This approach was successfully used to synthesize the highly insoluble bacteriocin (B1578144) AS-48, demonstrating its utility for producing challenging proteins. rsc.org While many types of linkers exist in protein engineering, those based on glutamic acid provide a specific chemical handle for temporary modifications aimed at overcoming solubility challenges. rsc.orgnih.gov
Investigational Tools in Biochemical Pathway Elucidation
H-Glu-Glu-Glu-OH and related oligoglutamates serve as tools for investigating biological systems. The detection and quantification of such small molecules are fundamental to metabolomics and the elucidation of biochemical pathways. This compound itself has been identified as a metabolite in the protozoan parasite Trypanosoma brucei. nih.gov
Understanding the fragmentation patterns of such peptides in mass spectrometry is critical for their identification in complex biological samples. researchgate.net Studies have detailed how protonated tripeptides like H-Glu-Gly-Phe-OH fragment under collision-induced dissociation, providing a basis for their structural elucidation. researchgate.net Furthermore, synthetic amino acid derivatives like H-Glu(Glu-OH)-OH are being investigated as diagnostic agents to detect processes such as intracellular protein degradation by specific enzymes. biosynth.com The ability to synthesize and detect these oligopeptides allows researchers to probe enzyme activity and metabolic fluxes, contributing to a deeper understanding of cellular pathways.
The tripeptide this compound, also known as triglutamic acid, and its related oligoglutamic acid derivatives are subjects of growing interest in various scientific and industrial research fields. Composed of three L-glutamic acid units joined by peptide linkages, this molecule serves as a valuable tool in biochemical and biotechnological applications. mdpi.comnih.gov Its inherent properties, stemming from its multiple carboxylic acid groups, allow for a diverse range of research applications, from fundamental enzyme studies to the development of novel materials and agents for diagnostics and environmental solutions.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize H-Glu-Glu-Glu-OH with methodological rigor?
- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected glutamic acid residues. Optimize coupling efficiency by adjusting reaction time, temperature, and activator agents (e.g., HBTU/DIPEA) .
- Characterization : Employ HPLC for purity assessment, mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation, and NMR (¹H, ¹³C) to verify sequence and stereochemistry. Document protocols in alignment with journal guidelines for reproducibility .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks during weighing or dissolution .
- Emergency Measures : For spills, collect material using vacuum systems with HEPA filters. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical evaluation .
Q. How should researchers design initial experiments to study this compound’s physicochemical properties?
- Experimental Framework :
Define measurable outcomes (e.g., solubility in polar solvents, thermal stability via DSC).
Use controlled variables (pH, ionic strength) to assess conformational behavior.
Cross-validate results with FTIR for secondary structure analysis (α-helix vs. random coil) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. CD spectroscopy) for this compound?
- Stepwise Approach :
Replicate experiments under identical conditions to rule out procedural errors.
Vary solvent systems (e.g., D₂O vs. TFE) to probe solvent-dependent conformational changes.
Compare findings with computational models (e.g., molecular dynamics simulations) to reconcile discrepancies .
Q. How can synthesis yield be optimized for this compound in SPPS?
- Key Parameters :
- Coupling Efficiency : Monitor via Kaiser test; optimize using double couplings or microwave-assisted synthesis.
- Side-Chain Protection : Use tert-butyl esters for glutamic acid to prevent aspartimide formation.
- Cleavage Conditions : Tailor TFA/scavenger mixtures to minimize truncation byproducts .
Q. What computational methods validate this compound’s interactions with biological targets?
- Modeling Workflow :
Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities.
Conduct MD simulations (GROMACS) to assess stability of peptide-receptor complexes.
Validate with experimental assays (e.g., SPR or ITC) to confirm in silico predictions .
Q. How can researchers ensure reproducibility in this compound studies across laboratories?
- Best Practices :
- Document batch-specific parameters (e.g., resin lot, deprotection time).
- Share raw data (chromatograms, spectra) in supplementary materials.
- Adhere to FAIR data principles for metadata annotation .
Q. What statistical frameworks are appropriate for analyzing this compound’s bioactivity data?
- Methodology :
- Use ANOVA for dose-response assays (e.g., cell viability studies).
- Apply nonlinear regression (GraphPad Prism) for IC₅₀ calculations.
- Report confidence intervals and effect sizes to contextualize significance .
Tables: Key Data for Methodological Reference
Note : For literature reviews, prioritize peer-reviewed journals and avoid non-curated platforms (e.g., ) . Always cross-check CAS Registry Numbers (e.g., 121343-82-6 for related compounds) to ensure chemical accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
